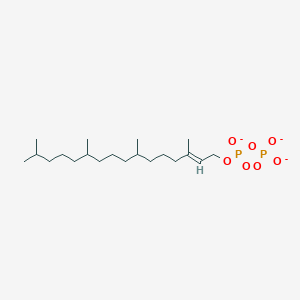
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate(3-) is the trianion of phytyl diphosphate. It is a conjugate base of an (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate.
Applications De Recherche Scientifique
Enzymatic Reactions and Substrate Specificity
- A study by Nagaki et al. (2000) investigated the enzymatic reactions of E-3-methylhex-3-enyl diphosphate with farnesyl diphosphate using undecaprenyl diphosphate synthase (UPS) from Micrococcus luteus B-P 26. This work explored the reactivity of homoallylic substrates in enzymatic processes (Nagaki et al., 2000).
Biodegradation and Environmental Impact
- Grossi et al. (1998) examined the biodegradation of E-Phytol in anaerobic sediment slurries, revealing how it is rapidly biodegraded by a mixed bacterial community to various isomers, highlighting important pathways in the anaerobic degradation of phytol in bacterially active environments (Grossi et al., 1998).
Synthesis and Structural Studies
- Amslinger et al. (2002) synthesized (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate, an intermediate in the nonmevalonate terpene biosynthetic pathway. This highlights the compound's role in biosynthetic processes (Amslinger et al., 2002).
Isomer Analysis
- Rontani and Aubert (2005) studied the mass spectral fragmentation of isomeric allylic diols derived from chlorophyll phytyl side-chain photo- and autoxidation, which contributes to understanding the molecular transformations and degradation pathways of chlorophyll derivatives (Rontani & Aubert, 2005).
Exploration of Medium-Chain Prenyl Diphosphate Synthases
- Nagaki et al. (2003) investigated the substrate specificities of medium-prenylchain elongating enzymes, providing insights into the reactivity and specificity of certain enzyme classes to substrates like (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate(3-) (Nagaki et al., 2003).
Propriétés
Nom du produit |
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate(3-) |
|---|---|
Formule moléculaire |
C20H39O7P2-3 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
[oxido-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3/b20-15+ |
Clé InChI |
ITPLBNCCPZSWEU-HMMYKYKNSA-K |
SMILES isomérique |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)




![3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)
![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)


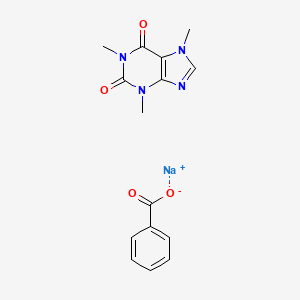
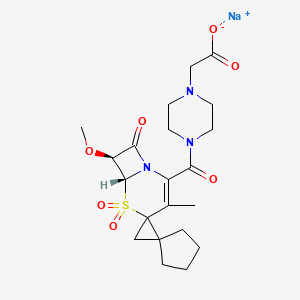
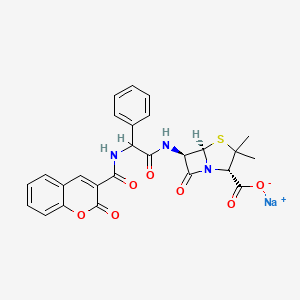
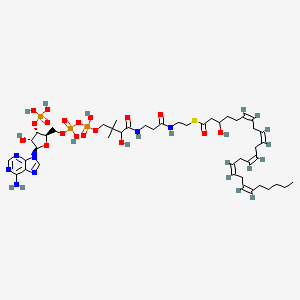
![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)